1-(2-Fluorophenyl)butan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

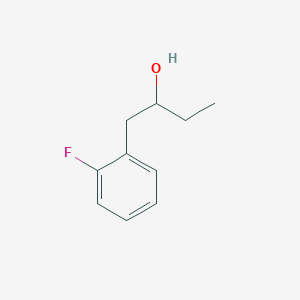

1-(2-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a secondary alcohol with a fluorine atom attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(2-Fluorophenyl)butan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: Further reduction can convert it into 1-(2-Fluorophenyl)butane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2-Fluorophenyl)butan-2-yl chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products:

Oxidation: 1-(2-Fluorophenyl)butan-2-one.

Reduction: 1-(2-Fluorophenyl)butane.

Substitution: 1-(2-Fluorophenyl)butan-2-yl chloride.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluorophenyl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.

Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of 1-(2-Fluorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluorophenyl)butan-2-ol can be compared with other similar compounds such as:

1-(2-Chlorophenyl)butan-2-ol: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can affect the compound’s reactivity and biological activity.

1-(2-Bromophenyl)butan-2-ol: Contains a bromine atom, which can lead to different chemical and biological properties compared to the fluorine analog.

1-(2-Methylphenyl)butan-2-ol: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and alter its electronic properties, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

1-(2-Fluorophenyl)butan-2-ol is an organic compound characterized by its secondary alcohol structure, with a molecular formula of C10H13FO. The presence of a fluorine atom on the phenyl ring significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods, including the reduction of 1-(2-Fluorophenyl)butan-2-one using reducing agents like sodium borohydride or lithium aluminum hydride. Industrially, catalytic hydrogenation is employed for efficient production. The compound's unique properties stem from the fluorine substitution, which enhances metabolic stability and alters electronic characteristics.

The biological activity of this compound is largely attributed to its interaction with biological receptors and enzymes. The fluorine atom can modify binding affinities and selectivity towards molecular targets, influencing various biochemical pathways. Studies suggest that it may affect enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.

Enzyme Interaction

The compound's hydroxyl group allows it to participate in hydrogen bonding with enzyme active sites, potentially modulating enzyme activity. This characteristic is crucial for compounds designed to inhibit or activate specific enzymatic pathways .

Study 1: Antiproliferative Activity

In a study evaluating various fluorinated compounds, derivatives similar to this compound were tested for their antiproliferative effects on MCF-7 breast cancer cells. Compounds exhibited IC50 values ranging from 10 to 33 nM, indicating strong inhibitory effects on cell growth. The mechanism involved disruption of microtubule polymerization, leading to apoptosis in treated cells .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of fluorinated alcohols. It was found that these compounds could effectively inhibit specific enzymes involved in metabolic processes, showcasing their potential as drug candidates for conditions requiring enzyme modulation .

Comparison with Related Compounds

To understand the unique properties of this compound, it is insightful to compare it with structurally similar compounds:

| Compound Name | Halogen Type | Biological Activity Characteristics |

|---|---|---|

| 1-(2-Chlorophenyl)butan-2-ol | Chlorine | Moderate enzyme inhibition; lower metabolic stability |

| 1-(2-Bromophenyl)butan-2-ol | Bromine | Higher lipophilicity; varied receptor interactions |

| 1-(2-Methylphenyl)butan-2-ol | None | Enhanced hydrophobicity; different binding dynamics |

The presence of fluorine in this compound contributes to its distinct biological profile compared to these analogs .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9,12H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLXYWUREJJDKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.